molecular formula C13H15NO2 B1608252 (S)-N-Desisopropylpropranolol CAS No. 88547-38-0

(S)-N-Desisopropylpropranolol

Cat. No. B1608252
CAS RN: 88547-38-0
M. Wt: 217.26 g/mol
InChI Key: ZFMCITCRZXLMDJ-NSHDSACASA-N
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Description

(S)-N-Desisopropylpropranolol, also known as (S)-NDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a beta-adrenergic antagonist that has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Analytical Method Development

  • Capillary Zone Electrophoresis for Urine Analysis : A method using capillary zone electrophoresis for the determination of propranolol and its metabolite N-desisopropylpropranolol in human urine has been developed. This procedure involves solid-phase extraction and offers sensitivity and precision, with detection limits of 28 and 30 μg/L for N-desisopropylpropranolol and propranolol, respectively (Nevado et al., 2006).

  • Fluorometric Determination in Plasma and Urine : An analytical method for quantifying propranolol and N-desisopropylpropranolol in plasma and urine using direct measurement on thin-layer chromatographic plates has been described. This method provides a recovery rate of 70% for propranolol from plasma (Schäfer et al., 1977).

Pharmacokinetic Studies

  • Metabolism Analysis in Human and Animal Models : Research has explored the side-chain metabolism of propranolol, with a focus on the transformation of N-desisopropylpropranolol to naphthoxylactic acid in rat liver. This study highlights the involvement of enzymes like monoamine oxidase and mitochondrial aldehyde dehydrogenase in this metabolic pathway (Imamura et al., 2002).

  • Investigating Cytochrome P450 Isozymes : The role of various cytochrome P450 isozymes, particularly CYP2D6 and CYP1A2, in the metabolism of propranolol, and consequently, N-desisopropylpropranolol, has been explored. These studies contribute significantly to understanding the drug's metabolism and potential interactions in human liver microsomes (Masubuchi et al., 1994).

Methodological Improvements

  • Enhanced HPLC-MS/MS Methods : An improved LC/MS/MS method for quantifying proprpranolol and its metabolites, including N-desisopropylpropranolol, in plasma samples has been established. This method is particularly significant for its application in pharmacokinetic studies, offering enhanced sensitivity and accuracy (He et al., 2018).
  • LC/MS/MS Determination in Rat Plasma : A method using LC/MS/MS for determining propranolol and its metabolites, including N-desisopropylpropranolol, in rat plasma has been developed. This method provides a detailed approach for measuring these compounds in biological samples, crucial for pharmacokinetic analysis (Min, 2005).

Metabolite Activity Studies

  • Contribution to Anticonvulsant Effects : Studies have examined the anticonvulsant activity of propranolol metabolites, including N-desisopropylpropranolol. Such research contributes to understanding how metabolites might influence the drug's overall therapeutic effects in various medical applications (Saelens et al., 1977).

  • Enzyme Interaction Studies : Investigations into the interactions of N-desisopropylpropranolol with enzymes like monoamine oxidase and aldehyde reductase in rat liver highlight the complexity of drug metabolism pathways. These studies offer insights into the metabolic fate of propranolol and its metabolites in the body (Wu et al., 2001).

properties

IUPAC Name

(2S)-1-amino-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMCITCRZXLMDJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OC[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252746
Record name (2S)-1-Amino-3-(1-naphthalenyloxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Desisopropylpropranolol

CAS RN

88547-38-0
Record name (2S)-1-Amino-3-(1-naphthalenyloxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88547-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norpropranolol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088547380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-1-Amino-3-(1-naphthalenyloxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORPROPRANOLOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68411DV07Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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